molecular formula C9H10ClNO2 B3350982 4-(2-chloroacetyl)-3,5-dimethyl-1H-pyrrole-2-carbaldehyde CAS No. 324570-85-6

4-(2-chloroacetyl)-3,5-dimethyl-1H-pyrrole-2-carbaldehyde

Cat. No.: B3350982
CAS No.: 324570-85-6
M. Wt: 199.63 g/mol
InChI Key: GRSTWTOPJIFKQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-chloroacetyl)-3,5-dimethyl-1H-pyrrole-2-carbaldehyde is a heterocyclic compound with significant interest in various fields of chemistry and biology. This compound features a pyrrole ring substituted with a chloroacetyl group and two methyl groups, making it a versatile intermediate in organic synthesis and a potential candidate for various biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-chloroacetyl)-3,5-dimethyl-1H-pyrrole-2-carbaldehyde typically involves the acylation of 3,5-dimethyl-1H-pyrrole-2-carbaldehyde with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-chloroacetyl)-3,5-dimethyl-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions with amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines, alcohols, or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: 4-(2-carboxyacetyl)-3,5-dimethyl-1H-pyrrole-2-carbaldehyde.

    Reduction: 4-(2-hydroxyacetyl)-3,5-dimethyl-1H-pyrrole-2-carbaldehyde.

    Substitution: 4-(2-substituted acetyl)-3,5-dimethyl-1H-pyrrole-2-carbaldehyde derivatives.

Scientific Research Applications

4-(2-chloroacetyl)-3,5-dimethyl-1H-pyrrole-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(2-chloroacetyl)-3,5-dimethyl-1H-pyrrole-2-carbaldehyde involves its interaction with biological macromolecules. The chloroacetyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to the inhibition of enzymatic activity or disruption of cellular processes. The exact molecular targets and pathways depend on the specific biological context and require further investigation.

Comparison with Similar Compounds

Similar Compounds

    4-(2-chloroacetyl)piperazin-1-yl derivatives: These compounds share the chloroacetyl group but have a different heterocyclic core.

    Indole derivatives: These compounds have a similar aromatic structure but differ in the specific substituents and ring systems.

Uniqueness

4-(2-chloroacetyl)-3,5-dimethyl-1H-pyrrole-2-carbaldehyde is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds

Properties

IUPAC Name

4-(2-chloroacetyl)-3,5-dimethyl-1H-pyrrole-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c1-5-7(4-12)11-6(2)9(5)8(13)3-10/h4,11H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRSTWTOPJIFKQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=C1C(=O)CCl)C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50622135
Record name 4-(Chloroacetyl)-3,5-dimethyl-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50622135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

324570-85-6
Record name 4-(Chloroacetyl)-3,5-dimethyl-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50622135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Anhydrous aluminum chloride (42 g, 315 mmol) was added portionwise over 30 min to a room temperature solution of 3,5-dimethylpyrrol-2-carboxaldehyde (5 g, 40 mmol) in 1,2-dichloroethane (50 ml) under nitrogen. After stirring for 15 min, chloroacetyl chloride (17 g, 150 mmol) was added dropwise over 1 h. After addition was complete, the mixture was stirred at room temperature for 16 h. The mixture was poured onto crushed ice and the organic layer separated, dried over anhydrous sodium sulfate, and the solvent removed under reduced pressure. Yield 57%, m.p. 205–09° C. (toluene).
Quantity
42 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
17 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-chloroacetyl)-3,5-dimethyl-1H-pyrrole-2-carbaldehyde
Reactant of Route 2
Reactant of Route 2
4-(2-chloroacetyl)-3,5-dimethyl-1H-pyrrole-2-carbaldehyde
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4-(2-chloroacetyl)-3,5-dimethyl-1H-pyrrole-2-carbaldehyde
Reactant of Route 4
Reactant of Route 4
4-(2-chloroacetyl)-3,5-dimethyl-1H-pyrrole-2-carbaldehyde
Reactant of Route 5
Reactant of Route 5
4-(2-chloroacetyl)-3,5-dimethyl-1H-pyrrole-2-carbaldehyde
Reactant of Route 6
4-(2-chloroacetyl)-3,5-dimethyl-1H-pyrrole-2-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.